3-(Chlorosulfonyl)-4-methylbenzoyl chloride
Overview
Description
“3-(Chlorosulfonyl)-4-methylbenzoyl chloride” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It has a clear yellow appearance and is a liquid after melting . The molecular formula of this compound is C7H4Cl2O3S .
Synthesis Analysis
The synthesis of sulfonyl chlorides, which includes “this compound”, can be achieved through a process called chlorosulfonation . This process involves a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . The procedure uses readily accessible reagents, offers safe operations, and easy purification without chromatography, and affords high yields .Molecular Structure Analysis
The structure of “this compound” is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
The reaction mechanism for [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes is presented . Electron-deficient alkenes react by a concerted pathway while most alkenes, and especially electron-rich alkenes, react by a single electron transfer (SET) pathway to give a 1,4-diradical intermediate .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 239.08 g/mol . It has a clear yellow appearance and is a liquid after melting .Scientific Research Applications
Chlorination of Heterocyclic and Acyclic Sulfonhydrazones
Research conducted by King et al. (1971) explored the chlorination of heterocyclic and acyclic sulfonhydrazones, which is relevant to the study of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride. This study highlighted the chemical reactions and mechanisms involved in chlorination under varying conditions, contributing to the understanding of complex organic reactions and synthesis (King et al., 1971).
Reactivities of 4-Arylthio-2-azetidinones
Hirai, Matsuda, and Kishida (1973) examined the reactivities of 3-methyl-4-arylthio-2-azetidinones and their N-chlorosulfonyl derivatives. Their study provides insights into the chemical behaviors of such compounds under different conditions, contributing to the broader knowledge of organic chemistry and synthesis methods (Hirai, Matsuda, & Kishida, 1973).
Synthesis of Specific Organic Compounds
Kurteva and Petrova (2015) explored the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, highlighting the selective C-acylation process. Their study adds to the scientific understanding of organic synthesis, particularly in creating specific compounds for various applications (Kurteva & Petrova, 2015).
Electrochemistry of Ionic Liquids
Xiao and Johnson (2003) investigated the electrochemistry of ionic liquids, specifically 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate. This research contributes to the understanding of electrochemical properties and reactions in ionic liquids, a field crucial for various industrial and scientific applications (Xiao & Johnson, 2003).
Synthesis and Characterization of Organic Compounds
Saeed, Mumtaz, and Flörke (2010) conducted a study on the synthesis and characterization of 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea. This research provides valuable insights into the methods of synthesizing and analyzing specific organic compounds, which is essential for developing new materials and drugs (Saeed, Mumtaz, & Flörke, 2010).
Mechanism of Action
Target of Action
3-(Chlorosulfonyl)-4-methylbenzoyl chloride is primarily used as a reagent in organic synthesis . Its primary targets are aromatic compounds, where it acts as an electrophile .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride .
Biochemical Pathways
The reaction of this compound with aromatic compounds can be part of larger biochemical pathways, particularly in the synthesis of more complex organic compounds . The exact pathways and their downstream effects can vary depending on the specific aromatic compound involved and the conditions under which the reaction takes place.
Result of Action
The primary result of the action of this compound is the formation of a sulfonyl chloride derivative of the aromatic compound it reacts with . This can serve as an intermediate in the synthesis of a wide variety of other compounds.
Safety and Hazards
“3-(Chlorosulfonyl)-4-methylbenzoyl chloride” causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
3-chlorosulfonyl-4-methylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(8(9)11)4-7(5)14(10,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLCKNAKRLVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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